2,4,6-TRIMETHYL-N-(7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)BENZENESULFONAMIDE
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Overview
Description
2,4,6-TRIMETHYL-N-(7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-(7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. The process may include the formation of the benzofuran core, followed by the introduction of the sulfonamide group and the trimethylbenzene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIMETHYL-N-(7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of reduced sulfonamide compounds.
Scientific Research Applications
2,4,6-TRIMETHYL-N-(7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-TRIMETHYL-N-(7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)BENZENESULFONAMIDE involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
- 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)
Uniqueness
Compared to similar compounds, 2,4,6-TRIMETHYL-N-(7-OXO-7,8,9,10-TETRAHYDROBENZO[B]NAPHTHO[2,1-D]FURAN-5-YL)BENZENESULFONAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H23NO4S |
---|---|
Molecular Weight |
433.5g/mol |
IUPAC Name |
2,4,6-trimethyl-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H23NO4S/c1-14-11-15(2)25(16(3)12-14)31(28,29)26-20-13-19-23-21(27)9-6-10-22(23)30-24(19)18-8-5-4-7-17(18)20/h4-5,7-8,11-13,26H,6,9-10H2,1-3H3 |
InChI Key |
UHEBCESDDSSNPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5)C |
Origin of Product |
United States |
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